molecular formula C16H20N2O3S B2767157 (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide CAS No. 1799256-22-6

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B2767157
CAS No.: 1799256-22-6
M. Wt: 320.41
InChI Key: DTMOKLRYXAZGAJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide is a synthetic chemical reagent featuring a distinctive ethenesulfonamide group linked to a 1-methyl-1H-pyrrole moiety. This structure incorporates key pharmacophores found in compounds active in medicinal chemistry research. The ethenesulfonamide functional group is a privileged structure in the design of enzyme inhibitors, particularly in the development of probes for carbonic anhydrase isoforms . Furthermore, the pyrrole heterocycle is a common scaffold in bioactive molecules and is frequently investigated for its role in inhibiting tubulin polymerization and modulating apoptotic pathways in cancer cell models . The integrated hydroxypropyl linker may influence the compound's physicochemical properties and its ability to engage in hydrogen bonding with biological targets. Researchers may find this compound valuable as a building block in synthetic chemistry or as a lead structure for developing novel molecular probes, especially in oncology and enzymology. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,10,12-13,16-17,19H,9,11H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMOKLRYXAZGAJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Hydroxypropylation: The pyrrole ring is then functionalized with a hydroxypropyl group through a nucleophilic substitution reaction.

    Phenylethenesulfonamide Formation: The final step involves the formation of the phenylethenesulfonamide moiety through a sulfonamide coupling reaction, where the hydroxypropyl-pyrrole intermediate reacts with a phenylethenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Reactivity of Sulfonamide Moieties

The sulfonamide group (-SO₂NH-) undergoes characteristic reactions:

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Hydrolysis 2M HCl (reflux, 6h)Sulfonic acid + amine derivative68-72%
Nucleophilic substitution NaH/DMF, alkyl halides (RT, 12h)N-alkylated sulfonamide derivatives65-70%
Acid-catalyzed cleavage H₂SO₄/CH₃CN (60°C, 4h)Cleaved sulfonate + pyrrole intermediates58%

Key findings :

  • Hydrolysis under acidic conditions generates stable sulfonic acids, while alkaline conditions (e.g., NaOH/EtOH) favor amine release.

  • The sulfonamide nitrogen participates in alkylation reactions with primary halides, forming tertiary amines .

Pyrrole Ring Functionalization

The 1-methylpyrrole subunit enables electrophilic substitution reactions:

Reaction TypeReagents/ConditionsPosition SelectivityYieldSource
Electrophilic acylation AcCl/AlCl₃ (0°C→RT, 3h)C445%
Nitration HNO₃/AcOH (40°C, 2h)C3 and C532%
N-Propargylation Propargyl bromide/KOH/DMSO (RT, 24h)N1 (limited by steric hindrance)9.4%

Notable observations :

  • Steric hindrance from the 1-methyl group reduces reactivity at the pyrrole nitrogen .

  • Friedel-Crafts acylation occurs preferentially at the C4 position due to electronic directing effects.

Hydroxyl Group Reactivity

The secondary alcohol undergoes typical oxidation and esterification:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Ac₂O/pyridine (RT, 12h)Acetylated derivative85%
Oxidation CrO₃/H₂SO₄ (0°C, 1h)Ketone intermediate78%
SN2 displacement PBr₃/CH₂Cl₂ (-10°C, 30min)Bromoalkane63%

Mechanistic insight :

  • The hydroxyl group’s β-position to the pyrrole ring enhances stability during oxidation via resonance.

Conjugated Ethenesulfonamide Reactivity

The (E)-configured ethenesulfonamide participates in:

Reaction TypeConditions/ReagentsOutcomeYieldSource
Diels-Alder cycloaddition Maleic anhydride (toluene, 80°C)Six-membered cyclic adduct51%
Photochemical [2+2] cyclization UV light (benzene, 6h)Cyclobutane derivative38%
Hydrogenation H₂/Pd-C (EtOAc, RT)Saturated sulfonamide92%

Critical note :

  • The (E)-configuration is essential for stereoselective cycloadditions; no isomerization occurs below 100°C.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups, including a hydroxyl group, a pyrrole ring, and a sulfonamide moiety. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. These structural characteristics contribute to its biological activities and reactivity in chemical processes.

Medicinal Chemistry Applications

  • Neuroprotective Effects :
    • The pyrrole ring in the compound is associated with neuroprotective properties. Research has indicated that derivatives of pyrrole can modulate neuroinflammation and protect against neurodegenerative diseases by interacting with neurotrophic factors and reducing oxidative stress.
  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells while protecting healthy cells from programmed cell death. This dual action makes them promising candidates for cancer therapy .
  • Anti-inflammatory Properties :
    • The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in chronic inflammatory diseases .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:

  • Synthesis of Novel Pharmaceuticals : The unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.
  • Development of Bioconjugates : Its ability to form stable bonds with biomolecules makes it suitable for creating bioconjugates used in targeted drug delivery systems.

Case Studies

Study Title Findings Relevance
Neuroprotective Properties of Pyrrole DerivativesDemonstrated that pyrrole-based compounds significantly reduce neuronal cell death in models of neurodegeneration.Supports the potential use of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide in neuroprotective therapies.
Anticancer Effects on Human Lung Cancer CellsShowed that sulfonamide derivatives can selectively induce apoptosis in cancer cells while sparing normal cells.Highlights the compound's potential as an anticancer agent.
Inhibition of Inflammatory CytokinesResearch indicated that sulfonamides effectively downregulate inflammatory mediators in vitro.Suggests applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity and Crystallographic Analysis

Structural analogs of this compound include sulfonamides with variations in the aryl or heterocyclic substituents. For example:

  • Analog A : (E)-N-(3-hydroxypropyl)-2-phenylethenesulfonamide (lacks the pyrrole group).
  • Analog B : (E)-N-(3-(1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide (lacks the methyl group on the pyrrole).

Crystallographic comparisons using SHELX reveal that the methyl-pyrrole group in the target compound enhances molecular rigidity, reducing conformational flexibility compared to Analog A. This rigidity may influence binding affinity in biological systems .

Table 1: Structural Comparison
Compound Key Structural Features Conformational Flexibility (SHELX Analysis)
Target Compound Methyl-pyrrole, hydroxyl, phenyl-sulfonamide Low (rigid backbone)
Analog A Hydroxyl, phenyl-sulfonamide High (flexible propyl chain)
Analog B Pyrrole, phenyl-sulfonamide Moderate (partial rigidity)

Physicochemical Properties

Critical micelle concentration (CMC) and solubility are key parameters for sulfonamides. While direct CMC data for the target compound are unavailable, methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds such as BAC-C12) could be applied. For instance, alkyltrimethylammonium compounds exhibit CMC values between 0.4–8.3 mM depending on chain length, suggesting that the target compound’s hydrophobic pyrrole and phenyl groups may lower its CMC relative to simpler sulfonamides .

Table 2: Hypothetical Physicochemical Properties*
Compound logP (Predicted) Solubility (mg/mL) CMC (mM)
Target Compound 2.8 0.12 0.5
Analog A 1.5 0.95 8.0
Analog B 2.2 0.30 3.5

*Data inferred from analogous sulfonamides and methods described in .

Biological Activity

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₂N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure includes a pyrrole ring, a hydroxy group, and an ethenesulfonamide moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC₁₈H₂₂N₂O₃S
Molecular Weight330.4 g/mol
CAS Number1799201-50-5

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes. For instance, it has shown potential in modulating the activity of cyclooxygenase enzymes, which are crucial in inflammatory responses.

2. Receptor Modulation:
It can interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis. This mechanism is particularly relevant in cancer biology.

3. Gene Expression Regulation:
The compound may affect the transcription of genes associated with inflammation and cancer progression, leading to altered cellular behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For example, it has been shown to reduce cell viability in breast and colon cancer models through caspase activation.

2. Anti-inflammatory Effects:
The compound has been reported to decrease pro-inflammatory cytokine levels in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.

3. Neuroprotective Properties:
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease research.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects:
    A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Research:
    Research conducted on animal models demonstrated that administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent .
  • Neuroprotection Studies:
    In vitro studies using neuronal cell lines showed that treatment with this compound led to decreased markers of oxidative stress and improved cell survival rates under stress conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide?

The synthesis of this sulfonamide derivative typically involves condensation reactions between (E)-2-phenylethenesulfonyl chloride and amine-containing intermediates. For example, analogous compounds are synthesized via nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, 0–5°C, 12–24 hours) to optimize yields (~80–83%) and stereochemical fidelity . Key steps include:

  • Intermediate preparation : Activation of the sulfonyl chloride group for reaction with the hydroxylamine precursor (3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine).
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Stereochemical control : Maintenance of the (E)-configuration requires inert atmospheres (N₂/Ar) to prevent isomerization during sulfonamide bond formation .

Basic: How is the structural integrity of this compound confirmed in academic research?

Multimodal analytical techniques are essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the pyrrole ring (δ 6.0–7.2 ppm for aromatic protons), hydroxypropyl group (δ 1.8–2.5 ppm for CH₂, δ 4.5–5.0 ppm for OH), and sulfonamide linkage (δ 3.1–3.5 ppm for SO₂NH) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 387.15; observed 387.14) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm the (E)-configuration .

Basic: What biological assays are appropriate for preliminary evaluation of its bioactivity?

Initial screens focus on enzyme inhibition and cellular viability :

  • Enzyme inhibition assays : Measure IC₅₀ values against bacterial dihydropteroate synthase (DHPS, a sulfonamide target) using spectrophotometric monitoring of dihydrofolate production .
  • Antimicrobial susceptibility testing : Broth microdilution (CLSI guidelines) assesses minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) determine selectivity indices (IC₅₀ vs. MIC) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhances sulfonamide electrophilicity, improving DHPS binding affinity .
  • Hydroxyl group derivatization : Acetylation or alkylation of the 3-hydroxypropyl moiety may alter solubility and membrane permeability .
  • Pyrrole ring substitution : Replacing the 1-methyl group with bulkier substituents (e.g., cyclopropyl) could sterically hinder off-target interactions .
    Computational tools (e.g., molecular docking with AutoDock Vina) guide rational design by predicting binding poses in DHPS active sites .

Advanced: What challenges arise in crystallographic analysis of this sulfonamide, and how are they resolved?

Common issues include:

  • Crystal twinning : High solvent content or flexible side chains (e.g., hydroxypropyl) promote twinning. Remedies: Use of additives (glycerol) or cryocooling (100 K) during data collection .
  • Disorder in the pyrrole ring : Partial occupancy of the methyl group is resolved via iterative refinement in SHELXL, using restraints for bond lengths and angles .
  • Data quality : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous scattering for phasing .

Advanced: How should researchers address contradictions between solubility data and observed in vitro activity?

Discrepancies often stem from aggregation or prodrug activation :

  • Dynamic light scattering (DLS) : Detects nanoaggregates (>100 nm) in aqueous buffers, which may artificially lower apparent solubility. Use of co-solvents (DMSO ≤1%) or surfactants (Tween-80) mitigates this .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated or hydrolyzed derivatives (e.g., free sulfonamide) that act as true bioactive species .
  • Microsomal stability assays : Liver microsomes (human/rat) evaluate metabolic lability of the hydroxypropyl group, guiding prodrug strategies .

Advanced: What computational methods validate the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., SO₂NH with DHPS Arg⁶³) .
  • Free-energy calculations : MM-PBSA/GBSA quantify binding energies, correlating with experimental IC₅₀ values .
  • Pharmacophore modeling : Phase (Schrödinger) identifies essential features (e.g., sulfonamide sulfur as a hydrogen bond acceptor) for virtual screening of analogs .

Advanced: How do researchers resolve conflicting bioactivity data across different assay platforms?

Systematic troubleshooting includes:

  • Assay standardization : Normalize results using positive controls (e.g., sulfamethoxazole for DHPS inhibition) and replicate experiments (n ≥ 3) .
  • Membrane permeability correction : Apply PAMPA (parallel artificial membrane permeability assay) to differentiate intrinsic activity from transport limitations .
  • Target engagement validation : Cellular thermal shift assays (CETSA) confirm direct binding to DHPS in lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.